
5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole, also known as PIT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PIT is a heterocyclic compound that contains a thiomethyl group, an oxadiazole ring, and an imidazole ring.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of 1,3,4-oxadiazole derivatives includes their use as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can form protective layers on metal surfaces, thereby preventing corrosion. Their effectiveness is attributed to both physical and chemical adsorption mechanisms on the metal surface, which has been validated through gravimetric, electrochemical, and surface analysis techniques (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Antifungal Applications
Another significant application involves their antimicrobial and antifungal properties. For instance, novel quaternary ammonium salts derived from 5-phenyl-1,3,4-oxadiazole-2-thiol analogues have shown potent effects against a range of pathogens including S. aureus, E. coli, and several fungal species, presenting a potential avenue for developing new antimicrobial agents (Xianrui Xie et al., 2017).
Anti-Diabetic and Anti-Cancer Agents
Moreover, the synthesis of hybrid molecules combining thiazolidinediones and 1,3,4-oxadiazoles has led to compounds with promising α-amylase and α-glucosidase inhibitory activity, indicating potential for anti-diabetic drug development. These compounds have shown efficacy in in vivo studies as well, lowering glucose levels in Drosophila models of diabetes (Mahendra Gowdru Srinivasa et al., 2023). Additionally, certain 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties, including their role as apoptosis inducers through the targeting of specific cellular proteins, offering a route to novel anticancer therapies (Han-Zhong Zhang et al., 2005).
Optical Properties and Material Science
1,3,4-Oxadiazole derivatives containing an imidazole unit have also been synthesized and characterized for their optical properties, which are of interest in materials science for potential applications in organic electronics and photonics. The optical behavior of these compounds has been extensively studied, revealing their potential for use in the design of new materials with specific photophysical properties (Yuncheng Yan, Wen-long Pan, Huacan Song, 2010).
Mecanismo De Acción
Target of Action
The compound contains an imidazole ring, which is a key component in many biologically active molecules
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. Imidazole derivatives can act as inhibitors, activators, or modulators of their targets, depending on the specific interactions between the compound and the target .
Biochemical Pathways
Imidazole derivatives are involved in a variety of biochemical pathways due to their wide range of biological activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Imidazole derivatives have diverse ADME properties
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-14-6-5-7-15(12-14)18-21-17(24-22-18)13-25-19-20-10-11-23(19)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWBPVKRGLHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)
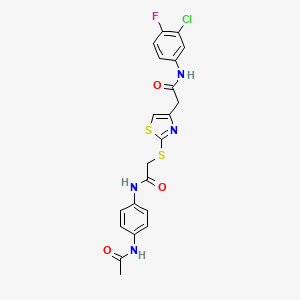
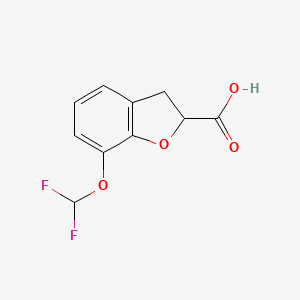
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)
![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)
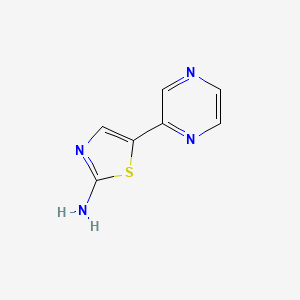
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)
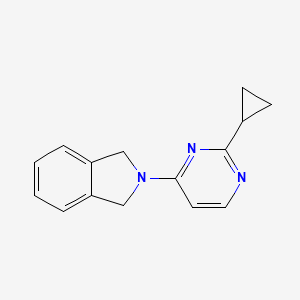
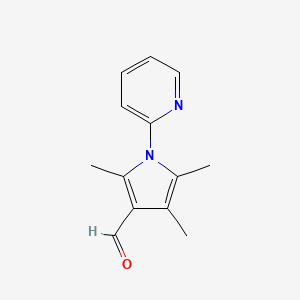
![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)